3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole
Description
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is a heterocyclic compound featuring a fused furoisoxazole ring system with a bromine substituent at the 3-position. This structure combines the oxygen-rich furan ring and the nitrogen-containing isoxazole moiety, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
3-bromo-4,6-dihydrofuro[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H4BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h1-2H2 |
InChI Key |
YVWLRTUQMKRINP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)ON=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs scalable and eco-friendly methods. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields . Additionally, the protection and deprotection strategies involving common protecting groups like benzyl and isopropylidene are utilized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme GAPDH, which plays a crucial role in glycolysis. By binding to the active site of GAPDH, the compound disrupts the enzyme’s function, leading to reduced glycolytic flux and triggering autophagy and apoptotic cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations :
- In contrast, Compound 6k () features bromine on a phenyl group, which may sterically hinder reactivity .
- Ring Systems : The fused furoisoxazole system distinguishes the target compound from pyrrolo[3,4-d]isoxazole derivatives (), where the pyrrolidine ring introduces basic nitrogen atoms, altering solubility and hydrogen-bonding capacity .
- Substituent Effects: The fluorophenoxymethyl group in ’s compound increases molecular weight and lipophilicity compared to the simpler fused-ring target compound .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The C-Br stretch in Compound 6k appears at 533 cm⁻¹ (), consistent with aliphatic bromides. This value may differ in the target compound due to electronic effects from the fused ring system .
- NMR : Compound 6k’s aromatic protons (6.99–8.00 ppm) and triazole proton (9.00 ppm) reflect its extended conjugation, whereas the target compound’s protons would likely resonate in distinct regions due to its smaller fused system .
- Elemental Analysis: Discrepancies in C, H, and N percentages between calculated and observed values in Compound 6k (e.g., C: 57.03% vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
